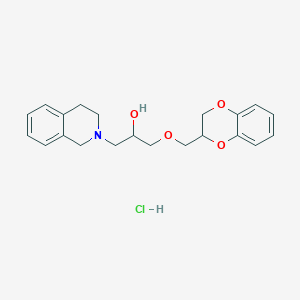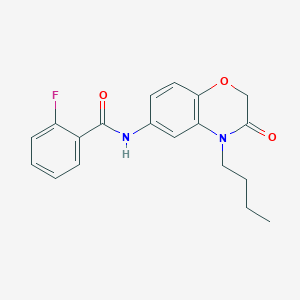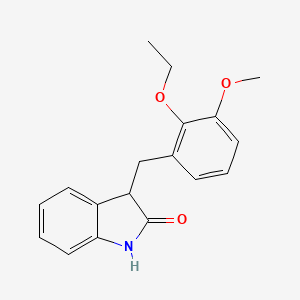![molecular formula C18H20ClN3O3 B5031534 N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5031534.png)
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline, commonly known as CNEPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNEPA is a member of the nitroaniline family of compounds, which have been studied for their anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of CNEPA is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and inflammation. CNEPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
CNEPA has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CNEPA is its potency, as it has been shown to be effective at low concentrations. It is also relatively easy to synthesize and purify, making it a viable candidate for further research. However, one limitation of CNEPA is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on CNEPA. One potential application is in the development of combination therapies for cancer, as CNEPA has been shown to enhance the efficacy of other anti-cancer drugs. Another potential application is in the development of targeted drug delivery systems, as CNEPA has been shown to selectively accumulate in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of CNEPA and to determine its potential for clinical use.
Conclusion
In conclusion, CNEPA is a promising compound with potential therapeutic applications in the treatment of cancer and inflammation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully explore the potential of CNEPA for clinical use.
Méthodes De Synthèse
The synthesis of CNEPA involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol, which is then reacted with 2-nitroaniline in the presence of a catalyst to form CNEPA. The purity of the compound is achieved through recrystallization and purification techniques.
Applications De Recherche Scientifique
CNEPA has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CNEPA has also been studied for its anti-inflammatory properties, as it has been shown to reduce the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c19-14-3-6-16(7-4-14)25-12-9-20-17-13-15(21-10-1-2-11-21)5-8-18(17)22(23)24/h3-8,13,20H,1-2,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWUCCKQJBLNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B5031486.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5031497.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031500.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5031508.png)

![4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5031519.png)


![2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5031541.png)
amine oxalate](/img/structure/B5031557.png)